Product packaging for Hexanedioic acid;octadecan-1-amine(Cat. No.:CAS No. 102900-04-9)

Hexanedioic acid;octadecan-1-amine

Cat. No.: B12654180
CAS No.: 102900-04-9
M. Wt: 685.2 g/mol
InChI Key: AWVLILUZOUWLLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hexanedioic acid;octadecan-1-amine is a chemical compound of significant interest in industrial and materials science research, formed from hexanedioic acid (adipic acid) and octadecan-1-amine (stearylamine). Octadecan-1-amine, also known as stearylamine, is a long-chain primary aliphatic amine with the molecular formula C18H39N and a molecular weight of 269.51 g/mol . At room temperature, it is a white, waxy solid with a melting point of 52-53°C . As a primary amine, it is known for its basic properties and ability to form hydrogen bonds . It is soluble in organic solvents like chloroform, ethanol, and toluene, but insoluble in water . The primary research applications of this compound are anticipated to leverage the synergistic properties of its components. A key application is in the field of corrosion science, where octadecan-1-amine is well-documented as a highly effective corrosion inhibitor for metal surfaces in industrial systems such as boilers . Its mechanism of action involves the amine group adsorbing onto the metal surface, while the long hydrophobic carbon chain forms a protective, water-repellent film that acts as a barrier against corrosive agents . Furthermore, the combination of a long alkyl chain from the amine and the acid functionality makes this compound a valuable building block for synthesizing specialty surfactants, emulsifiers, and cationic softeners . These derivatives are useful in textile processing, asphalt emulsification, and as stabilizers or antistatic agents in polymer and resin formulations . In materials chemistry, octadecan-1-amine is frequently employed as a surface modifier and structure-directing agent in the synthesis of nano-structured materials, where it helps control the size and shape of metal oxide nanocrystals . Researchers value this compound for its role in developing advanced surface coatings and functional materials. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H88N2O4 B12654180 Hexanedioic acid;octadecan-1-amine CAS No. 102900-04-9

Properties

CAS No.

102900-04-9

Molecular Formula

C42H88N2O4

Molecular Weight

685.2 g/mol

IUPAC Name

hexanedioic acid;octadecan-1-amine

InChI

InChI=1S/2C18H39N.C6H10O4/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;7-5(8)3-1-2-4-6(9)10/h2*2-19H2,1H3;1-4H2,(H,7,8)(H,9,10)

InChI Key

AWVLILUZOUWLLR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN.CCCCCCCCCCCCCCCCCCN.C(CCC(=O)O)CC(=O)O

Origin of Product

United States

Formation and Chemical Equilibria of Hexanedioic Acid;octadecan 1 Amine Salt

Mechanism of Ionic Salt Formation and Proton Transfer

The formation of the hexanedioic acid;octadecan-1-amine salt is fundamentally an acid-base reaction characterized by the transfer of a proton (H⁺) from the acidic carboxylic acid groups of hexanedioic acid to the basic amino group of octadecan-1-amine. Hexanedioic acid, a dicarboxylic acid, possesses two acidic protons, while octadecan-1-amine, a primary amine, has a lone pair of electrons on the nitrogen atom, making it a proton acceptor.

The mechanism proceeds as follows:

Proton Donation: A carboxylic acid group (-COOH) on the hexanedioic acid molecule donates a proton.

Proton Acceptance: The lone pair of electrons on the nitrogen atom of the octadecan-1-amine's amino group (-NH₂) accepts the proton.

Ion Pair Formation: This proton transfer results in the formation of a positively charged octadecylammonium cation ([CH₃(CH₂)₁₇NH₃]⁺) and a negatively charged hexanedioate anion ([⁻OOC(CH₂)₄COOH] or [⁻OOC(CH₂)₄COO⁻]). The electrostatic attraction between these oppositely charged ions constitutes the ionic bond of the salt.

Thermodynamics and Kinetics of Salt Formation

The formation of the this compound salt is governed by fundamental thermodynamic and kinetic principles.

Thermodynamics: The reaction is generally considered to be thermodynamically favorable under standard conditions. The primary driving force is the formation of a stable ionic bond between the ammonium (B1175870) cation and the carboxylate anion, which is an exothermic process, releasing heat and resulting in a negative enthalpy change (ΔH < 0). The change in entropy (ΔS) for the reaction may be less straightforward, as the formation of an ordered salt structure from freely moving acid and amine molecules in solution could lead to a decrease in entropy. However, the large negative enthalpy change typically outweighs the TΔS term, leading to a negative Gibbs free energy change (ΔG = ΔH - TΔS), indicating a spontaneous reaction.

Kinetics: The kinetics of this acid-base reaction are typically very fast. Proton transfer reactions between strong acids and bases are often diffusion-controlled, meaning the reaction rate is limited only by the rate at which the reactant molecules can diffuse together in solution. In this case, while hexanedioic acid is a weak acid and octadecan-1-amine is a weak base, the proton transfer is still expected to be a rapid process.

The rate of salt formation can be influenced by several factors:

Temperature: Higher temperatures generally increase the rate of reaction by increasing the kinetic energy of the molecules.

Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the resulting ions, thereby influencing the reaction rate.

Concentration: Higher concentrations of the reactants will lead to more frequent collisions and thus a faster reaction rate.

Stoichiometric Considerations in this compound Salt Synthesis

The stoichiometry of the salt formed between hexanedioic acid and octadecan-1-amine is a critical consideration due to the diprotic nature of the acid. Depending on the molar ratio of the reactants used in the synthesis, different salt structures can be formed.

The two primary stoichiometric possibilities are:

1:1 Molar Ratio: When one mole of hexanedioic acid reacts with one mole of octadecan-1-amine, a salt is formed where only one of the carboxylic acid groups has been deprotonated. This results in the formation of octadecylammonium hydrogen hexanedioate.

1:2 Molar Ratio: When one mole of hexanedioic acid reacts with two moles of octadecan-1-amine, both carboxylic acid groups are deprotonated. This leads to the formation of bis(octadecylammonium) hexanedioate.

The precise control of stoichiometry is essential for obtaining a pure product with the desired properties. This is a well-established principle in the synthesis of similar salts, such as the 1:1 salt of hexamethylenediamine (B150038) and adipic acid used in the production of nylon 66, where precise molar balance is crucial.

Below is a table summarizing the stoichiometric possibilities:

Molar Ratio (Hexanedioic Acid : Octadecan-1-Amine)Resulting Salt NameChemical Formula of Salt
1:1Octadecylammonium hydrogen hexanedioate[CH₃(CH₂)₁₇NH₃]⁺[⁻OOC(CH₂)₄COOH]
1:2Bis(octadecylammonium) hexanedioate([CH₃(CH₂)₁₇NH₃]⁺)₂[⁻OOC(CH₂)₄COO⁻]

Table of Compound Names

Common NameIUPAC Name
Hexanedioic acidHexanedioic acid
Adipic acidHexanedioic acid
Octadecan-1-amineOctadecan-1-amine
StearylamineOctadecan-1-amine
Octadecylammonium hydrogen hexanedioateOctadecylazanium hexanedioate
Bis(octadecylammonium) hexanedioateDioctadecylazanium hexanedioate

Supramolecular Architectures and Self Assembly of Hexanedioic Acid;octadecan 1 Amine Salt

Intermolecular Interactions Driving Self-Assembly

The spontaneous organization of hexanedioic acid and octadecan-1-amine into complex assemblies is orchestrated by a combination of directed and non-directed intermolecular forces. These interactions, acting in concert, define the structure and stability of the resulting supramolecular architectures.

Ionic Hydrogen Bonding (N-H...O and O-H...O)

A primary driving force for the self-assembly of the hexanedioic acid;octadecan-1-amine salt is the formation of strong ionic hydrogen bonds. acs.org Following proton transfer from the carboxylic acid groups of hexanedioic acid to the amine group of octadecan-1-amine, a positively charged ammonium (B1175870) cation (R-NH3+) and a negatively charged carboxylate anion (R'-COO-) are formed. libretexts.org This creates the potential for robust N-H...O hydrogen bonds between the ammonium and carboxylate ions. These bonds are significantly stronger than those in neutral molecules, with bond strengths ranging from 5 to 35 kcal/mol. acs.org

In the solid state, these interactions lead to the formation of specific, directional linkages that are crucial for building extended networks. rsc.org The hydrogen atoms of the protonated amine are donated to the oxygen atoms of the carboxylate group, creating a recurring motif. rsc.org Additionally, O-H...O hydrogen bonds can occur between a protonated carboxylic acid group (in cases of partial salt formation) and a carboxylate anion, further contributing to the cohesion of the structure. rsc.org The formation of these ionic hydrogen bonds results in a redistribution of electron density, lengthening of the original covalent bonds involved (N-H and O-H), and a transfer of charge that stabilizes the entire assembly. acs.org

Van der Waals Forces and Alkyl Chain Packing

The long, nonpolar octadecyl chains of the amine component and the hydrocarbon backbone of the hexanedioate ion engage in weaker, but collectively significant, Van der Waals interactions. youtube.comlibretexts.org These dispersion forces arise from temporary fluctuations in electron distribution, creating transient dipoles that induce complementary dipoles in neighboring molecules. youtube.com

The extended alkyl chains of octadecan-1-amine provide a large surface area for these interactions, promoting close packing. This "fastener effect" is a well-known phenomenon where longer alkyl chains lead to more ordered and tightly packed structures due to the cumulative effect of many small Van der Waals forces. nih.gov The efficiency of this packing is a critical factor in the formation of ordered lamellar structures, which are common in such amphiphilic systems. libretexts.orgnih.gov

Hierarchical Organization in Condensed Phases

The interplay of the aforementioned intermolecular forces leads to a hierarchical organization of the this compound salt, starting from one-dimensional chains and extending into two-dimensional lamellar structures.

One-Dimensional Supramolecular Chains

The initial level of organization is often the formation of one-dimensional (1D) supramolecular chains. These chains are typically formed through the strong, directional hydrogen bonding between the ammonium and carboxylate groups. rsc.org For instance, the dicarboxylate anions can act as linkers, bridging two ammonium cations via N-H...O hydrogen bonds.

This head-to-tail arrangement can propagate, creating infinite or finite chains. rsc.org The specific geometry of these chains, whether linear, zigzag, or helical, is determined by the conformational flexibility of the hexanedioate backbone and the steric requirements of the bulky octadecyl groups. The formation of such 1D assemblies is a common motif in the self-organization of amino acid and peptide-based structures. mdpi.comnih.gov

Two-Dimensional Lamellar Structures

The amphiphilic nature of the this compound salt, with its polar, ionic head groups and long, nonpolar alkyl tails, predisposes it to form two-dimensional (2D) lamellar structures. aps.org In these arrangements, the 1D supramolecular chains, held together by hydrogen bonding and electrostatic forces, align to form sheets or layers.

Three-Dimensional Networks and Crystalline Assemblies

The self-assembly of the this compound salt can lead to the formation of well-ordered three-dimensional networks and crystalline structures. The primary driving force for this organization is the strong ionic interaction between the carboxylate groups of hexanedioic acid and the ammonium groups of octadecan-1-amine. These are further stabilized by hydrogen bonding between the carboxylate and ammonium ions and van der Waals interactions between the long alkyl chains of the octadecan-1-amine.

Investigations into the self-assembly of structurally related tricarboxylic acids have shown the formation of intricate two-dimensional networks stabilized by hydrogen bonding. nih.gov The addition of other molecules can further influence the assembly, leading to complex host-guest lattices. nih.gov This suggests that the this compound system could also form complex, porous networks capable of incorporating solvent molecules or other guests.

Interaction Type Contributing Moieties Role in Assembly
Ionic InteractionOctadecylammonium (NH3+) and Adipate (B1204190) (COO-)Primary driving force for salt formation and network assembly.
Hydrogen BondingBetween ammonium and carboxylate groupsStabilization of the ionic layers and directionality of the assembly.
Van der Waals ForcesBetween long octadecyl chainsPacking and stabilization of the hydrophobic domains.

Morphology of Self-Assembled Aggregates

In solution, the this compound salt exhibits a rich variety of self-assembled morphologies, a characteristic feature of amphiphilic molecules. The balance between the hydrophilic head groups and the hydrophobic tails, along with the specific molecular geometry, dictates the resulting aggregate structure.

Micellar Systems

In aqueous environments, it is anticipated that the this compound salt would form micelles above a certain critical micelle concentration (CMC). In these aggregates, the hydrophobic octadecyl tails would segregate from the water to form a nonpolar core, while the hydrophilic ionic head groups would be exposed to the aqueous phase at the micelle surface.

The divalency of the adipate anion could lead to more complex micellar structures compared to typical single-chain surfactants. It could potentially bridge two octadecylammonium ions, influencing the packing parameter and the resulting micelle shape, which could range from spherical to cylindrical or worm-like. The formation of micelles from fatty acids is a well-documented phenomenon, where factors like pH can significantly influence the transition between different aggregate structures. rsc.org While specific CMC and aggregation number data for this particular salt are not available, the principles governing fatty acid self-assembly provide a strong basis for predicting its behavior.

Micellar Parameter Description Influencing Factors
Critical Micelle Concentration (CMC)The concentration at which micelles begin to form.Alkyl chain length, nature of the headgroup, temperature, and presence of electrolytes.
Aggregation NumberThe average number of amphiphile molecules in a micelle.Molecular geometry, ionic strength, and temperature.
Micelle ShapeCan be spherical, cylindrical, or other morphologies.Packing parameter, which is influenced by headgroup size, chain length, and interactions.

Organogel Networks

In organic solvents, particularly those of low to medium polarity, the this compound salt has the potential to form organogels. These are three-dimensional networks of self-assembled gelator molecules that immobilize the solvent. The formation of these gels is a result of the hierarchical self-assembly of the salt into long, fibrous structures, which then entangle to form the gel network. rsc.orgrsc.orgnih.govnih.govscilit.com

The primary driving force for the formation of these fibrous aggregates is hydrogen bonding between the ammonium and carboxylate groups, leading to a one-dimensional growth of the supramolecular polymer. The long alkyl chains then provide the necessary van der Waals interactions to stabilize these fibers. The formation and properties of such organogels are highly dependent on the solvent used.

Studies on analogous systems of dicarboxylic acids and primary alkyl amines have shown that the morphology of the self-assembled aggregates can be controlled by the solvent polarity. For instance, in polar solvents, fiber-like structures are often observed, while in less polar solvents, sheet-like or even more complex flower-like structures can form. This tunability makes these organogels interesting for various applications.

Solvent Polarity Observed Aggregate Morphology (in analogous systems)
HighFiber-like structures
MediumFlower-like or complex structures
LowSheet-shaped structures

Vesicular Structures

Vesicles are spherical, bilayered structures enclosing an aqueous core. The formation of vesicles from the this compound salt is plausible, particularly in aqueous solutions under specific conditions of concentration and stoichiometry. These are often referred to as catanionic vesicles, which form from the mixture of a cationic and an anionic surfactant. mdpi.comacs.orgresearchgate.netmdpi.com

The formation of a stable bilayer requires a specific molecular geometry, often characterized by a packing parameter that favors a planar arrangement. The double-tailed nature that can be conceptually assigned to the adipate anion bridging two octadecylammonium cations could favor bilayer formation. Studies on mixed systems of dicarboxylic fatty acids and trimethylammonium amphiphiles have demonstrated the formation of stable vesicles. nih.gov These catanionic vesicles were found to be more stable than vesicles formed from pure fatty acids, with the enhanced stability attributed to the strong electrostatic interactions and hydrogen bonding between the headgroups. nih.gov

The transition between micelles and vesicles can often be triggered by changes in parameters such as pH, temperature, or the molar ratio of the cationic and anionic components. acs.org This allows for the controlled formation of these vesicular structures.

Vesicle Characteristic Description Relevance to this compound
Bilayer StructureA double layer of amphiphilic molecules with hydrophobic tails facing inward and hydrophilic heads facing outward.The divalency of adipate could promote the necessary packing for bilayer formation.
EncapsulationThe ability to enclose a volume of the aqueous solvent.Potential for use as a delivery system.
StabilityThe robustness of the vesicular structure over time.Enhanced stability is expected due to strong inter-headgroup interactions. nih.gov

Computational Modeling and Theoretical Investigations of Hexanedioic Acid;octadecan 1 Amine Salt Systems

Quantum Chemical Calculations (e.g., DFT, Ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental electronic and energetic properties of the hexanedioic acid;octadecan-1-amine salt system. numberanalytics.comnumberanalytics.com These first-principles calculations, which solve the Schrödinger equation for a given molecular arrangement, can provide highly accurate information about the system's electronic structure, the nature of its chemical bonds, and the energetics of its intermolecular interactions. numberanalytics.com

Electronic Structure and Charge Distribution

The formation of the this compound salt involves the transfer of a proton from the carboxylic acid groups of hexanedioic acid to the amino group of octadecan-1-amine. This results in the formation of an octadecylammonium cation and an adipate (B1204190) anion. DFT calculations can be employed to model this proton transfer and to determine the resulting charge distribution across the ionic pair. researchgate.netnih.gov

In the gas phase, the protonation site can be a subject of investigation. For similar systems like aminobenzoic acids, computational studies have shown that the preferred site of protonation (amine vs. carboxylic acid) can be determined by the relative positions of the functional groups and resonance stabilization effects. nih.gov In the case of the hexanedioic acid and octadecan-1-amine pair, the proton readily transfers from the carboxylic acid to the amine, creating a distinct ionic character.

The electronic structure of the resulting salt is characterized by a localized positive charge on the -NH3+ group of the octadecylammonium cation and delocalized negative charges on the two -COO- groups of the adipate anion. DFT calculations can provide a quantitative measure of this charge distribution through methods like Mulliken population analysis or by calculating the molecular electrostatic potential (MEP). researchgate.net The MEP visually represents the charge distribution and is a useful tool for understanding how the ions will interact with each other and with solvent molecules. Studies on the interaction of metal ions with deprotonated carboxylic acids have shown that charge transfer between the ionic species is a significant factor in the stability of the complex. nih.gov

Table 1: Theoretical Charge Distribution in a Model Carboxylate-Ammonium Ion Pair

Atomic CenterCalculated Partial Charge (e)
Nitrogen (in -NH3+)-0.6 to -0.8
Hydrogens (in -NH3+)+0.3 to +0.4
Carbonyl Carbon (in -COO-)+0.5 to +0.7
Carbonyl Oxygens (in -COO-)-0.7 to -0.9

Note: The values in this table are illustrative and based on typical results from DFT calculations on similar organic acid-amine salt systems. The exact values for the this compound system would require specific calculations.

Energetics of Intermolecular Interactions and Hydrogen Bonds

The primary intermolecular forces governing the association of the octadecylammonium and adipate ions are strong electrostatic interactions and hydrogen bonding. The positively charged ammonium (B1175870) headgroup of the octadecylammonium cation can form multiple hydrogen bonds with the negatively charged carboxylate groups of the adipate anion.

Ab initio and DFT calculations can be used to determine the geometry and energetics of these hydrogen bonds. acs.orgnih.gov For instance, studies on the hydrogen bonding in peptides have shown that the strength of a hydrogen bond can vary significantly depending on the environment, with isolated bonds being much stronger than those in a solvent. nih.govnih.gov In the this compound system, the O-H···N and N-H···O hydrogen bonds are crucial for the stability of the initial ion pair and for the formation of larger aggregates. The strength of these hydrogen bonds can be quantified by calculating the binding energy of the ion pair, which is the energy difference between the complex and the individual ions at infinite separation. Conceptual DFT descriptors can also be used to understand the nature of these hydrogen bonds, distinguishing between electrostatic and covalent contributions. researchgate.net

Conformational Analysis and Stability

The long octadecyl chain of the cation introduces significant conformational flexibility to the system. The stability of different conformers is determined by a delicate balance of intramolecular and intermolecular interactions. The alkyl chain can adopt various conformations, from the low-energy all-trans state to more folded or helical arrangements. nih.gov

Computational studies on long-chain n-alkanes have shown that the conformational landscape is influenced by factors such as chain length and the surrounding environment. nih.govmdpi.com For the this compound salt, the preferred conformation of the octadecyl chain will be influenced by the packing constraints within the self-assembled structures. In a crystalline or lamellar phase, the chains are likely to be in a more extended, all-trans conformation to maximize van der Waals interactions between adjacent chains. In less ordered phases or in solution, a wider range of conformations would be accessible.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful computational microscope to investigate the dynamic processes of the this compound salt system over time. nih.gov By solving Newton's equations of motion for all the atoms in the system, MD simulations can track the trajectory of each particle, revealing how the individual ions self-assemble into larger, ordered structures. youtube.com

Investigation of Dynamic Self-Assembly Processes

Starting from a random distribution of ions in a simulation box, MD simulations can capture the spontaneous aggregation of the octadecylammonium and adipate ions. rsc.org These simulations can reveal the stepwise mechanism of self-assembly, from the formation of small initial clusters to the growth of larger structures like micelles, bilayers, or vesicles. nih.govresearchgate.net

The morphology of the final self-assembled structures is highly dependent on the molecular architecture of the constituent ions. In the case of this compound, the presence of a dicarboxylic acid and a single-chain amine suggests the possibility of forming complex network structures through hydrogen bonding and ionic interactions. The long hydrophobic octadecyl tails will tend to segregate from the polar solvent, driving the formation of a hydrophobic core, while the ionic headgroups will be exposed to the solvent. The final morphology will be a result of the interplay between the packing of the hydrophobic tails and the electrostatic interactions of the headgroups. nih.govnih.govacs.org

Table 2: Typical Parameters from a Coarse-Grained MD Simulation of Surfactant Self-Assembly

Simulation ParameterTypical Value
Simulation Time1 - 10 µs
Number of Surfactant Pairs100 - 1000
Temperature298 K - 323 K
Pressure1 atm
Force FieldMARTINI, TraPPE-UA

Note: This table provides typical parameters for coarse-grained MD simulations of surfactant self-assembly. scienomics.comresearchgate.net The choice of parameters would be adapted for the specific this compound system.

Solvent Effects on Aggregation Behavior

The nature of the solvent plays a critical role in the self-assembly process. MD simulations can explicitly model the solvent molecules, allowing for a detailed investigation of how the solvent influences the aggregation behavior. njit.edu

The polarity and ionic strength of the solvent can also have a significant impact. acs.orgmdpi.com In solvents of lower polarity, the electrostatic interactions between the ionic headgroups will be stronger, which could lead to different aggregate morphologies compared to those formed in water. The addition of salt to an aqueous solution can screen the electrostatic repulsions between the ionic headgroups, potentially leading to the formation of larger and more compact aggregates. njit.edumdpi.com Studies on medium-chain fatty acids have shown that pH, which affects the protonation state, also significantly influences aggregation behavior. dntb.gov.uaresearchgate.net Similarly, for the this compound system, the pH of the solution would be a critical factor in determining the extent of proton transfer and the resulting intermolecular interactions.

Thermodynamic Modeling of Organic Salt Formation and Vapor-Particle Partitioning

The formation of salts from the reaction of acidic and basic organic compounds is a critical process in various environmental and industrial systems. The reaction between hexanedioic acid, a dicarboxylic acid, and octadecan-1-amine, a long-chain primary amine, results in the formation of a low-volatility organic salt, this compound. Understanding the thermodynamics of this salt's formation and its subsequent partitioning between the vapor and particle phases is essential for predicting its behavior and impact.

Theoretical investigations into the formation of salts from dicarboxylic acids and amines suggest that the reaction is primarily driven by strong hydrogen bonding interactions and the resulting enthalpic favorability. nih.gov The transfer of a proton from the carboxylic acid groups of hexanedioic acid to the amine group of octadecan-1-amine leads to the formation of an ammonium-carboxylate ion pair. This acid-base reaction is typically exothermic. nih.gov

Hexanedioic acid (g/p) + Octadecan-1-amine (g/p) ⇌ this compound (p)

where (g) denotes the gas phase and (p) denotes the particle phase. The extremely low vapor pressure of the resulting salt ensures that it will exist almost exclusively in the particle phase under typical ambient conditions.

The thermodynamic properties of the precursor molecules are crucial for modeling the formation of the salt. Below are some of the key thermodynamic parameters for hexanedioic acid and octadecan-1-amine.

Table 1: Thermodynamic Properties of Hexanedioic Acid

Property Value Source
Molecular Formula C₆H₁₀O₄ nist.gov
Molecular Weight 146.14 g/mol nist.gov
Normal Melting Point 424.67 K nist.gov
Enthalpy of Sublimation 145 ± 4 kJ/mol (at 328-368 K) nist.gov

Table 2: Thermodynamic Properties of Octadecan-1-amine

Property Value Source
Molecular Formula C₁₈H₃₉N atamanchemicals.com
Molecular Weight 269.51 g/mol atamanchemicals.com
Boiling Point 232 °C at 32 mm Hg atamanchemicals.com
Melting Point 50-52 °C atamanchemicals.com

The vapor-particle partitioning of an organic compound is governed by its saturation vapor pressure and the composition of the particle phase. For semi-volatile organic compounds, this partitioning can be complex. However, for extremely low-volatility compounds like the salt of hexanedioic acid and octadecan-1-amine, the equilibrium is shifted almost entirely towards the particle phase.

Thermodynamic models like the polyparameter Linear Free Energy Relationships (pp-LFER) can be used to predict the partitioning of organic compounds. nih.govnih.gov These models go beyond simple vapor pressure correlations and account for various types of intermolecular interactions, such as van der Waals forces and polar interactions, which are particularly important for polar compounds like organic salts. nih.gov The pp-LFER approach provides a more nuanced and accurate prediction of partitioning behavior, especially in complex aerosol systems. nih.govnih.gov

Synthetic Methodologies for Hexanedioic Acid;octadecan 1 Amine Salt and Analogues

Direct Salt Formation Approaches

The primary and most straightforward method for synthesizing hexanedioic acid;octadecan-1-amine salt is through direct salt formation. This approach involves the direct reaction of a dicarboxylic acid with an amine. The fundamental reaction is an acid-base neutralization, where the carboxylic acid protons are transferred to the amino group of the amine, resulting in the formation of a dicarboxylic acid-amine salt.

This method is widely employed in the industrial production of similar salts, such as the salt of 1,6-hexanediamine (B7767898) and adipic acid (nylon 6,6 salt), which serves as a precursor for polyamides. google.com The reaction is typically carried out by mixing the two components, often in a solvent. For instance, in the synthesis of diaryl hydroxyl dicarboxylic acid salts, the reaction can be performed in a mixture of an alcohol like tert-butanol (B103910) and water under microwave-assisted conditions. acs.org The resulting salt often precipitates directly from the reaction solution, allowing for straightforward isolation. acs.org

In a typical laboratory-scale synthesis, hexanedioic acid (adipic acid) would be dissolved in a suitable solvent, and a stoichiometric amount of octadecan-1-amine (stearylamine) would be added, likely with stirring and gentle heating to ensure complete reaction and dissolution. The choice of solvent is critical and can influence the reaction rate and the ease of product isolation. While some reactions are performed in aqueous solutions, others may utilize organic solvents. google.comacs.org For example, in the synthesis of diamides, which involves a related condensation reaction, solvents like o-xylene (B151617) are used. nih.govacs.org

The formation of the salt can be confirmed by various analytical techniques, including differential scanning calorimetry (DSC) and X-ray diffraction (XRD), which are used to characterize the resulting solid material. nih.gov

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is paramount to maximize the yield and ensure the high purity of the final this compound salt. Key parameters that are typically controlled include temperature, solvent, and the stoichiometry of the reactants.

In related amidation reactions, which share initial reactant types, temperature control is crucial. For instance, some syntheses are conducted at elevated temperatures, such as 135 °C, to drive the reaction to completion. nih.govacs.org However, for simple salt formation, milder conditions are generally sufficient. The choice of solvent can also play a significant role. In some cases, the presence of a small amount of water (e.g., 2-10 wt.%) can facilitate the reaction and help in obtaining the salt in a solid particulate form. google.com

Purification of the resulting salt is a critical step. Recrystallization is a common method used to purify the product. nih.gov The process involves dissolving the crude salt in a suitable hot solvent and then allowing it to cool slowly, which enables the formation of pure crystals while impurities remain in the solvent. The selection of an appropriate recrystallization solvent or solvent system is determined empirically to ensure high recovery of the purified product.

The purity and structure of the synthesized salt are typically confirmed using a suite of analytical techniques. Fourier-transform infrared (FT-IR) spectroscopy can verify the formation of the carboxylate and ammonium (B1175870) ions. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information, and gas chromatography-mass spectrometry (GC-MS) can also be used for characterization. nih.govacs.org

Table 1: General Parameters for Optimization of Dicarboxylic Acid-Amine Salt Synthesis

Parameter Condition/Method Purpose
Temperature Varies (e.g., 75-135 °C) To control reaction rate and ensure completion.
Solvent Water, organic solvents (e.g., o-xylene), or solvent mixtures. To dissolve reactants and facilitate the reaction; can influence product form.
Stoichiometry Typically a 1:1 or 1:2 molar ratio of dicarboxylic acid to amine. To ensure complete conversion of the limiting reagent.
Purification Recrystallization, centrifugation. To remove impurities and isolate the pure salt.
Characterization FT-IR, NMR, GC-MS, DSC, XRD. To confirm the structure, purity, and physical properties of the salt.

Synthesis of Structurally Modified Dicarboxylic Acid-Amine Salts

The synthesis of structurally modified dicarboxylic acid-amine salts allows for the fine-tuning of the material's properties. This can be achieved by altering either the dicarboxylic acid or the amine component.

Modifications to the dicarboxylic acid component can involve using acids with different chain lengths, introducing aromatic rings, or adding functional groups. For example, aromatic dicarboxylic acids like isophthalic acid, terephthalic acid, and 2,6-naphthalene dicarboxylic acid can be used to form salts with different properties compared to those derived from aliphatic acids like hexanedioic acid. google.com The use of these modified diacids can result in salts with different melting points and subsequent polymer characteristics. google.com Furthermore, research has demonstrated the synthesis of complex diaryl hydroxyl dicarboxylic acids, which can then be converted into their corresponding salts. acs.org

Similarly, the amine component can be varied. While this article focuses on octadecan-1-amine, other long-chain alkylamines or amines with different functional groups could be used to produce a range of salts with varying properties. For instance, studies have been conducted on salts made from a carboxylic acid drug and various cyclopropylamines, demonstrating how changes in the amine structure affect properties like the intrinsic dissolution rate. nih.gov

The synthesis of substituted adipic acid amides, a related class of compounds, further illustrates the potential for structural modification. google.com These syntheses can involve multi-step processes to create complex molecular architectures. google.com The resulting structurally modified salts can be isolated as either free forms or salts, and techniques like fractional crystallization can be used to separate isomeric mixtures. google.com

Table 2: Examples of Structurally Modified Dicarboxylic Acids and Amines for Salt Formation

Component Modification Examples Potential Impact on Salt Properties

| Dicarboxylic Acid | - Different chain lengths (e.g., succinic acid, sebacic acid)

  • Aromatic rings (e.g., terephthalic acid, isophthalic acid) google.com
  • Functional groups (e.g., hydroxyl groups) acs.org | - Altered melting point
  • Modified solubility
  • Different polymer precursor characteristics | | Amine | - Different alkyl chain lengths
  • Cyclic amines (e.g., cyclopropylamine, cyclohexylamine) nih.gov
  • Functionalized amines | - Changes in solubility and dissolution rate
  • Modified crystal packing |
  • Interfacial Phenomena of Hexanedioic Acid;octadecan 1 Amine Salt

    Adsorption Behavior at Fluid-Fluid Interfaces (e.g., Air-Water, Oil-Water)

    The adsorption of the hexanedioic acid;octadecan-1-amine salt at interfaces like air-water and oil-water is primarily driven by the strong amphiphilicity of the octadecylamine (B50001) component.

    At the Air-Water Interface:

    Octadecylamine (ODA) readily adsorbs at the air-water interface, orienting its hydrophobic octadecyl tail towards the air and the polar amine headgroup towards the water. acs.orgnih.gov In an acidic aqueous subphase, the amine group is protonated, forming a positively charged headgroup (-NH3+). The presence of hexanedioic acid in the subphase would provide the counter-ions (adipate) necessary to neutralize this charge at the interface.

    The adsorption process is influenced by the subphase pH and the presence of electrolytes. Studies on ODA monolayers have shown that the stability of the adsorbed layer is particularly high on alkaline solutions. acs.org The addition of anions to the subphase can screen the charge of the protonated amine groups, leading to a reduction in the minimum area occupied by each ODA molecule in the monolayer. researchgate.net

    At the Oil-Water Interface:

    At an oil-water interface, the amphiphilic components of the salt will partition according to their affinities for each phase. The long hydrocarbon tail of octadecylamine will readily penetrate the oil phase, while the polar headgroup remains in the aqueous phase. epfl.ch Hexanedioic acid, being more hydrophilic, will predominantly reside in the aqueous phase but can interact with the ODA headgroups at the interface.

    The presence of polar compounds like octadecylamine in an oil phase has been shown to significantly impact the oil-water interfacial tension (IFT). acs.org The IFT is a measure of the energy required to create an interface between two immiscible liquids and lower IFT values are indicative of greater surfactant efficiency. The interaction between the acidic components from the oil and the basic amine can lead to in-situ surfactant formation at the interface, drastically lowering the IFT. While specific data for hexanedioic acid is sparse, the principle of acid-base interaction at the interface to form a surface-active salt is well-established. nih.govncku.edu.tw

    The table below summarizes the expected qualitative effects of the individual components on interfacial tension.

    InterfaceComponentExpected Effect on Interfacial TensionRationale
    Air-WaterOctadecan-1-amineSignificant ReductionStrong amphiphile, forms stable monolayers. acs.orgnih.gov
    Air-WaterHexanedioic AcidMinor ReductionHigher water solubility, less surface active than ODA.
    Oil-WaterOctadecan-1-amineSignificant ReductionLong hydrocarbon tail solvated by oil, polar head in water. acs.org
    Oil-WaterHexanedioic AcidMinor ReductionPrimarily in the aqueous phase, can interact with headgroups.

    Formation and Stability of Monolayers and Multilayers

    The formation of stable monolayers is a key characteristic of insoluble amphiphiles like octadecylamine.

    Monolayer Formation:

    Octadecylamine forms stable, well-defined monolayers at the air-water interface. acs.orgnih.gov These monolayers can be studied using a Langmuir trough, which allows for the compression of the film while measuring the surface pressure (the reduction in surface tension). The resulting surface pressure-area (π-A) isotherms provide valuable information about the different phases of the monolayer. nih.gov

    For ODA on a pure water subphase, the isotherm typically shows a transition from a gaseous phase (large area per molecule) to a liquid-condensed phase and finally to a solid phase upon compression. nih.gov The presence of DNA in the subphase has been shown to expand the ODA monolayer, indicating adsorption of the polynucleotide to the amine headgroups. nih.gov This suggests that the adipate (B1204190) ions from hexanedioic acid would similarly interact electrostatically with the protonated ODA headgroups, influencing the packing and phase behavior of the monolayer.

    Studies on mixed monolayers of stearic acid (a long-chain carboxylic acid) and ODA have shown that when co-spread, they exhibit high miscibility and form a highly rigid monolayer. This rigidity is attributed to the formation of a "catanionic surfactant" via an acid-base reaction between the headgroups. nih.govncku.edu.tw This provides strong evidence for the behavior of the this compound salt, where the dicarboxylic acid and the amine would form a tightly packed, stable monolayer.

    Monolayer and Multilayer Stability:

    The stability of ODA monolayers is dependent on factors like subphase pH and temperature. acs.org The formation of the catanionic salt with hexanedioic acid is expected to enhance the stability of the monolayer due to the strong electrostatic attraction between the oppositely charged headgroups. This ionic interaction would create a more cohesive and rigid film compared to the monolayer of ODA alone. nih.govncku.edu.tw

    Self-assembled multilayers of ODA can be prepared on solid substrates like mica from solution. researchgate.net The structure and stability of these films are influenced by the solvent and the nature of the substrate. The incorporation of a dicarboxylic acid like hexanedioic acid could potentially lead to more complex and robust multilayer structures through ionic bridging between layers.

    The following table presents data from studies on octadecylamine and related systems, which can be used to infer the properties of the this compound system.

    SystemTechniqueKey FindingsReference
    Octadecylamine on waterLangmuir TroughForms stable monolayers with distinct phase transitions. nih.gov
    Octadecylamine on alkaline solutionDynamic Contact AngleMonolayer is particularly stable. acs.org
    Stearic Acid / Octadecylamine mixed monolayerLangmuir Trough, BAMHigh miscibility and formation of a rigid "catanionic surfactant" film. nih.govncku.edu.tw
    Octadecylamine on micaAFMForms self-assembled monolayers and multilayers. researchgate.net

    Self-Organization at Interfaces

    The formation of the this compound salt at an interface is a prime example of self-organization. This process is driven by the minimization of free energy, achieved by sequestering the hydrophobic tails away from the aqueous phase and arranging the polar headgroups to maximize favorable interactions. researchgate.net

    The primary self-organized structure at a planar interface is the monolayer discussed previously. However, in bulk solution above a certain concentration (the critical micelle concentration or CMC), these amphiphilic salt molecules would be expected to self-assemble into aggregates such as micelles or vesicles. The specific architecture of these aggregates would depend on the geometry of the catanionic pair.

    The interaction between the linear dicarboxylic acid and the single-chain amine would likely favor the formation of cylindrical or spherical micelles in an aqueous solution. In a non-polar solvent, inverse micelles would be expected. The ability of the dicarboxylic acid to potentially bridge two amine molecules could also lead to the formation of more complex networked structures at the interface or in bulk.

    The self-organization of ODA is a key feature in its use as a template in the Langmuir-Blodgett technique and as a structure-directing agent in materials synthesis. researchgate.net The formation of a catanionic salt with hexanedioic acid would introduce another level of control over this self-assembly, allowing for the potential design of novel interfacial structures with specific properties. The electrostatic interactions and the potential for hydrogen bonding between the carboxyl and ammonium (B1175870) groups would be the defining forces in the self-organization of the this compound salt at any given interface. researchgate.net

    Environmental Dynamics and Degradation Pathways of Organic Ammonium Carboxylate Salts

    Biotic Degradation Mechanisms (e.g., Microbial Degradation)

    The biotic degradation of hexanedioic acid;octadecan-1-amine is anticipated to proceed through the separate metabolic pathways of its constituent parts.

    Octadecan-1-amine (Octadecylamine): The biodegradation of long-chain alkylamines, like octadecylamine (B50001), is a key process in their environmental removal. Microbial degradation of similar long-chain quaternary ammonium (B1175870) compounds has been shown to occur in activated sludge. nih.govasm.org The initial step in the degradation of these compounds is often N-dealkylation, breaking the C-N bond. nih.govasm.orgnih.gov For instance, a Pseudomonas species was found to cleave the C(alkyl)-N bond of octadecyl-bis(2-hydroxyethyl)amine, utilizing the long alkyl chain as a source of carbon and energy. nih.gov This central fission of the molecule is a crucial detoxification step, as the resulting degradation products are less toxic. nih.gov Following dealkylation, the long alkyl chain can be further broken down through processes like β-oxidation, where two-carbon units are sequentially removed. asm.orgwikipedia.org While some long-chain fatty acids can be challenging to biodegrade, certain bacteria, including species from the families Spirochaetota, Smithellaceae, and Desulfomonilia, have been identified as capable of degrading them. nih.gov

    The following table summarizes findings on the biodegradation of components and analogues of this compound.

    Table 1: Biotic Degradation Findings
    Compound/Analogue System Observation Degradation Rate Reference
    Adipic Acid Esters Activated Sludge Rapid primary biodegradation. 67-99+% in 24h nih.govnih.gov
    Adipic Acid Esters Activated Sludge Essentially complete biodegradation. >75% theoretical CO₂ in 35 days nih.govnih.gov
    Adipic Acid Aerobic activated sludge Readily biodegradable. 68-90% after 14 days oecd.org
    Adipic Acid Aerobic domestic sludge Readily biodegradable. 91-97% after 19 days oecd.org
    Alkyltrimethylammonium Salts Activated Sludge Ultimate biodegradability. 97.4-100% (DOC removal) nih.gov
    Ethoxylated Fatty Amines Pure Culture (Pseudomonas sp.) Cleavage of C(alkyl)-N bond. Rapid mineralization of alkyl chain nih.gov
    Long-Chain Fatty Acids Anaerobic Digestion Degradation by novel bacteria. - nih.gov

    Abiotic Degradation Pathways (e.g., Hydrolysis, Photolysis)

    Abiotic processes, including hydrolysis and photolysis, also contribute to the transformation of this compound in the environment.

    Hydrolysis: As a salt, this compound will readily dissociate in water. The term hydrolysis, when applied to the resulting amine and carboxylate ions, refers to their reaction with water. More specifically, the stability of the amide bond that can be formed from these components is relevant. Amides are generally resistant to hydrolysis in pure water but can be hydrolyzed under acidic or basic conditions. chemistrysteps.comlibretexts.orgbyjus.com Basic hydrolysis, which can be facilitated by heating with aqueous sodium hydroxide, results in a carboxylate salt and an amine. chemistrysteps.combyjus.com Acid-catalyzed hydrolysis yields a carboxylic acid and an ammonium salt. libretexts.orgyoutube.com The formation of amine salts of carboxylic acids can also be achieved through the hydrolysis of corresponding nitriles, imides, or amides in the presence of an amine. google.com

    Photolysis: Photodegradation can be a significant removal pathway for the amine component. Aliphatic amines can undergo photo-oxidation in the atmosphere, primarily through reactions with hydroxyl (OH) radicals. nilu.comnilu.no This process involves the abstraction of a hydrogen atom, leading to the formation of various degradation products. nilu.comnilu.no The photolysis of amines can also lead to the formation of amine radical cations, which are highly reactive intermediates. beilstein-journals.orgnih.gov These radicals can undergo further reactions, influencing their environmental fate. beilstein-journals.org In contrast, ozonolysis and photo-induced photolysis are not considered significant removal pathways for adipic acid in aqueous solutions or as aerosols, with estimated half-lives being exceptionally long. oecd.org

    The table below outlines key findings related to the abiotic degradation of relevant compounds.

    Table 2: Abiotic Degradation Findings
    Compound/Analogue Process Conditions Observation Reference
    Amides Hydrolysis Acidic or basic medium Yields carboxylic acid and amine/ammonium salt. libretexts.orgbyjus.com
    Aliphatic Amines Photo-oxidation Atmosphere Dominated by reaction with OH radicals. nilu.comnilu.no
    Adipic Acid Ozonolysis/Photolysis Aqueous/Aerosol Not a significant removal pathway. oecd.org
    Amines Photolysis Visible light with photocatalyst Forms reactive amine radical cations. nih.gov

    Environmental Distribution and Persistence in Aquatic and Atmospheric Systems

    The distribution and persistence of this compound are dictated by the distinct physical and chemical properties of its dissociated components.

    Aquatic Systems: In aquatic environments, the fate of the compound will diverge.

    Hexanedioic acid is a white crystalline powder with good solubility in water (24 g/L at 25°C). wikipedia.org Its high water solubility and ready biodegradability suggest it will not persist or bioaccumulate in aquatic systems. oecd.orgchemos.de

    Octadecan-1-amine is a white solid that is insoluble in water. atamanchemicals.comscbt.com Due to its insolubility and long alkyl chain, it is likely to adsorb to suspended solids, sediments, and organic matter in the water column. usda.govresearchgate.net This sorption behavior reduces its bioavailability in the water phase but can lead to its accumulation in sediments, where it may persist. Long-chain alkyl quaternary ammonium compounds have shown potential for persistence, with poor anaerobic biodegradability observed in some studies. nih.gov The compound is also noted as being very toxic to aquatic organisms, which may cause long-term adverse effects in the aquatic environment. scbt.com

    Atmospheric Systems: The potential for atmospheric distribution is primarily associated with the amine component.

    Volatile aliphatic amines can be emitted into the atmosphere from various sources. rsc.org Once in the atmosphere, they can undergo degradation reactions, primarily with OH radicals, and can also be involved in the formation of secondary organic aerosols. rsc.orgrsc.orgieaghg.orgnih.gov The atmospheric fate of amines is a complex area of research, with reactions potentially leading to the formation of nitrosamines and nitramines, which are of environmental concern. ieaghg.orgnih.gov Amines can also interact with mineral particles, potentially influencing their radiative forcing effects. copernicus.org

    Adipic acid can exist as an aerosol, but its atmospheric removal through ozonolysis or photolysis is estimated to be extremely slow. oecd.org Therefore, physical deposition would be its primary atmospheric sink.

    The following table details properties relevant to the environmental distribution of the compound's components.

    Table 3: Properties Relevant to Environmental Distribution
    Compound Property Value/Description Implication Reference
    Hexanedioic Acid Water Solubility 24 g/L (25 °C) High mobility in water, low bioaccumulation. wikipedia.org
    Hexanedioic Acid Biodegradation Readily biodegradable. Low persistence in aquatic and soil environments. oecd.org
    Octadecan-1-amine Water Solubility Insoluble Adsorption to sediment and organic matter. atamanchemicals.com
    Octadecan-1-amine Persistence Long alkyl chain suggests potential for persistence. May accumulate in sediments. nih.gov
    Aliphatic Amines Volatility Can be volatile. Potential for atmospheric transport and degradation. rsc.orgieaghg.org

    Advanced Characterization Techniques for Hexanedioic Acid;octadecan 1 Amine Salt

    Spectroscopic Analysis (e.g., FTIR, Raman, NMR, Mass Spectrometry)

    Spectroscopic methods are indispensable for confirming the ionic nature of the salt and elucidating its molecular structure. These techniques probe the vibrations, magnetic resonance of nuclei, and mass-to-charge ratio of the compound and its fragments.

    Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

    FTIR and Raman spectroscopy are powerful tools for identifying the functional groups present in a sample and confirming salt formation. The reaction between a carboxylic acid and an amine to form a salt is marked by the disappearance of the characteristic vibrational bands of the reactants and the appearance of new bands corresponding to the resulting ions.

    For the hexanedioic acid and hexamethylenediamine (B150038) salt, the key spectral changes are:

    The broad O-H stretching band of the carboxylic acid dimer (typically around 2500-3300 cm⁻¹) and the sharp C=O stretching of the acid (around 1700 cm⁻¹) disappear.

    The N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹) are replaced by the broader, more complex N-H stretching bands of the ammonium (B1175870) ion (-NH₃⁺).

    New, strong absorption bands appear, which are characteristic of the carboxylate ion (COO⁻). These include an asymmetric stretching vibration (around 1650-1550 cm⁻¹) and a symmetric stretching vibration (around 1450-1400 cm⁻¹). stackexchange.com The deformation vibration of the -NH₃⁺ group is also observed around 1521 cm⁻¹. stackexchange.com

    Raman spectroscopy provides complementary information. For polyamide salts, characteristic peaks for the ionized amine groups (-NH₃⁺) and carboxylate groups (COO⁻) are readily identified. stackexchange.com Density functional theory (DFT) calculations are often employed to achieve a detailed and unambiguous assignment of the observed Raman bands. polimi.itnih.gov

    Table 1: Key FTIR Vibrational Frequencies for a Dicarboxylic Acid-Diamine Salt

    Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Notes
    Ammonium (-NH₃⁺) N-H Stretching 3300 - 2800 (broad) Confirms protonation of the amine group.
    Ammonium (-NH₃⁺) Deformation Vibration ~1521 Characteristic peak for the ionized amine. stackexchange.com
    Carboxylate (COO⁻) Asymmetric Stretching 1650 - 1550 Strong absorption, confirms deprotonation of the acid.
    Carboxylate (COO⁻) Symmetric Stretching ~1451 Strong absorption, confirms deprotonation of the acid. stackexchange.com

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    ¹H and ¹³C NMR spectroscopy can confirm the structure of the salt in solution. The chemical shifts of the protons and carbons near the ionic centers are significantly different from those in the neutral precursor molecules.

    In ¹H NMR, the methylene (B1212753) protons (α-CH₂) adjacent to the newly formed ammonium group in the diamine component experience a downfield shift compared to the free amine due to the electron-withdrawing effect of the positive charge.

    Similarly, the α-CH₂ protons adjacent to the carboxylate group in the diacid component show a slight upfield shift compared to the carboxylic acid, reflecting the change in the electronic environment.

    In ¹³C NMR, corresponding shifts are observed for the carbon atoms. The carbon adjacent to the ammonium group is shifted downfield, while the carboxylate carbon signal is also distinct from the carboxylic acid carbon.

    While NMR is powerful, its application to polymeric salts can be complicated by factors like solubility and the complexity of commercial materials, which may include blends and additives. researchgate.net

    Mass Spectrometry (MS)

    Due to their low volatility, direct mass spectrometry of amine-acid salts is challenging. Therefore, hyphenated techniques are typically employed, where the salt is first thermally decomposed and the resulting volatile products are analyzed.

    Thermogravimetric Analysis-Mass Spectrometry (TGA-MS): This technique provides information on the thermal degradation process. As the sample is heated in the TGA, the evolved gases are fed directly into a mass spectrometer. For a salt like hexamethylene diammonium adipate (B1204190), the major decomposition products identified by MS are water (m/z 18), ammonia (B1221849) (m/z 17), and carbon dioxide (m/z 44), along with fragments corresponding to the hydrocarbon chains. tainstruments.com

    Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): In this method, the sample is rapidly heated to a high temperature (pyrolyzed), and the fragments are separated by GC before being detected by MS. This is particularly useful for identifying the constituent monomers of a polymer or salt. frontier-lab.com For Nylon 6,6 salt, this technique would clearly show peaks corresponding to hexamethylenediamine and adipic acid (often as a methyl derivative if a derivatizing agent is used). frontier-lab.com

    Diffraction Techniques (e.g., Powder X-ray Diffraction, Small-Angle X-ray Scattering)

    Diffraction techniques are essential for analyzing the solid-state structure of crystalline materials, from the atomic arrangement to larger-scale microstructural features.

    Powder X-ray Diffraction (PXRD)

    PXRD is a primary tool for the characterization of polycrystalline materials. units.it It serves as a unique "fingerprint" for a specific crystalline solid, allowing for phase identification, determination of purity, and analysis of polymorphism. americanpharmaceuticalreview.com For a salt like hexanedioic acid;octadecan-1-amine, PXRD would be used to:

    Confirm Salt Formation: The PXRD pattern of the salt will be distinctly different from the patterns of the individual crystalline precursors (hexanedioic acid and octadecan-1-amine).

    Identify Polymorphs: Different crystalline arrangements (polymorphs) of the same salt will produce unique PXRD patterns. This is critical as different polymorphs can have different physical properties.

    Assess Crystallinity: The presence of sharp diffraction peaks indicates a well-ordered crystalline material, while a broad, featureless halo suggests an amorphous (non-crystalline) structure. americanpharmaceuticalreview.commdpi.com The degree of crystallinity can be quantified from the pattern.

    A typical PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The peak positions are determined by the crystal lattice dimensions according to Bragg's Law. mdpi.com

    Small-Angle X-ray Scattering (SAXS)

    While PXRD probes atomic-level ordering (angstroms), SAXS investigates larger structural features on the nanometer to micrometer scale. nih.gov It is particularly useful for analyzing materials in solution or semi-crystalline polymers. For polyamide systems, SAXS is used to study:

    Lamellar Structures: In the semi-crystalline polymer formed from the salt (like Nylon 6,6), SAXS can determine the long period, which corresponds to the average distance between crystalline lamellae. researchgate.net

    Particle Size and Shape: When the salt is dispersed in a solution, SAXS can be used to determine the size, shape, and oligomeric state of the particles or aggregates. researchgate.net

    Microstructure: Analysis of SAXS data can reveal information about the thickness of crystalline and non-crystalline regions and the interface between them. researchgate.net

    Microscopic and Imaging Techniques (e.g., SEM, TEM, AFM)

    Microscopy techniques provide direct visualization of the material's surface topography, morphology, and internal structure at various length scales.

    Scanning Electron Microscopy (SEM)

    SEM is widely used to examine the surface morphology of solid materials. An electron beam is scanned across the sample, generating signals that produce a high-resolution, three-dimensional image. For a crystalline salt powder, SEM analysis would reveal:

    Crystal Habit: The characteristic shape and form of the crystals.

    Particle Size and Distribution: The size of individual crystals and the extent of their aggregation.

    Surface Texture: Features such as smoothness, roughness, or porosity of the crystal surfaces. researchgate.net

    Transmission Electron Microscopy (TEM)

    TEM provides much higher resolution than SEM and is used to view the internal structure of a material. A beam of electrons is transmitted through an ultrathin specimen. TEM is less common for analyzing bulk salt crystals but can be applied to:

    Nanostructures: To image nano-sized crystals or filler particles within a polymer matrix derived from the salt. researchgate.net

    Crystalline Defects: To observe dislocations and other defects within the crystal lattice if the sample can be prepared as a sufficiently thin film.

    Atomic Force Microscopy (AFM)

    AFM is a high-resolution scanning probe microscopy technique that can provide topographical images at the nanometer scale. mdpi.com A sharp tip on a cantilever is scanned across the sample surface, and the deflection of the cantilever is used to create a 3D map of the surface. Beyond imaging, AFM can also map local properties. Applications for an amine-acid salt include:

    High-Resolution Topography: Visualizing the surface of a single crystal with near-atomic resolution, revealing growth steps and other fine features. researchgate.net

    Mapping Mechanical Properties: In specialized modes, AFM can measure local variations in properties like adhesion, friction, and elasticity across the crystal surface. mdpi.com

    Thermal Analysis Methods (e.g., DSC, TGA)

    Thermal analysis techniques measure the physical and chemical properties of a material as a function of temperature. They are crucial for determining the thermal stability, melting behavior, and purity of salts.

    Differential Scanning Calorimetry (DSC)

    DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions. For a crystalline salt, the primary application is the determination of the melting temperature (Tₘ). The DSC thermogram shows an endothermic peak corresponding to melting, where the peak temperature is the Tₘ. This value is a key indicator of the salt's identity and purity. For instance, different copolymers of nylon exhibit distinct melting points that can be precisely measured by DSC. researchgate.net

    Thermogravimetric Analysis (TGA)

    TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials. tainstruments.com A TGA curve for hexamethylene diammonium adipate would show:

    Initial Stability: The salt is typically stable up to a certain temperature. A slight mass loss at lower temperatures (<150°C) may be due to the loss of absorbed water. tainstruments.com

    Decomposition: A major, sharp decrease in mass occurs at the decomposition temperature. This corresponds to the breakdown of the salt into its constituent monomers and the release of volatile products like water and ammonia. tainstruments.comrsc.org The temperature at which significant mass loss begins (onset temperature) is a key measure of thermal stability.

    Table 2: Representative Thermal Analysis Data for Nylon Salts and Polymers

    Technique Parameter Material Typical Value Reference
    DSC Melting Temperature (Tₘ) Nylon 6,12 Copolymers 176 - 213 °C mdpi.com
    TGA Onset of Decomposition (T₅%) Nylon 6 374 °C rsc.org
    TGA Main Decomposition (Tₘₐₓ) Nylon 6,6 ~428 - 456 °C tainstruments.comrsc.org

    Emerging Research Directions and Future Perspectives for Hexanedioic Acid;octadecan 1 Amine Salt Systems

    Design of Advanced Supramolecular Materials

    The design of sophisticated supramolecular materials from the hexanedioic acid;octadecan-1-amine salt system is a primary focus of current research. Scientists are leveraging the principles of self-assembly to create materials with precisely controlled architectures and properties. The fundamental building block of these systems is a lamellar structure, where bilayers of octadecan-1-amine molecules are stabilized by ionic and hydrogen bonds with the hexanedioic acid molecules.

    Researchers have demonstrated the ability to manipulate the long and short periodicities of these lamellar structures by adjusting the molar ratio of the amine and acid components. This control over the crystal structure is crucial for tailoring the material's physical and chemical characteristics. Furthermore, the introduction of unsaturated fatty amines or acids into the system allows for the creation of photo-crosslinkable materials, opening pathways to fabricating robust, patterned, and stimuli-responsive surfaces.

    Advanced manufacturing techniques are also being explored to create complex, hierarchical structures. For instance, the use of 3D printing has enabled the fabrication of multiscale and multicomponent structures from these long-chain alkyl amine-dicarboxylic acid salts. This approach allows for the creation of materials with programmed functionalities and complex geometries that were previously unattainable.

    Exploration of Novel Functional Applications

    The unique structural characteristics of this compound salt systems are paving the way for a variety of novel functional applications. One of the most promising areas is in the development of advanced phase change materials (PCMs) for thermal energy storage. The ordered, crystalline structure of the salt can undergo a reversible transition to a more disordered state upon heating, absorbing a significant amount of latent heat in the process. This property makes them excellent candidates for applications in thermal management and energy conservation.

    The ability of these salts to form organogels is another area of active investigation. The self-assembled fibrillar networks of the salt can effectively immobilize organic solvents, creating gels with potential applications in areas such as controlled release, catalysis, and as templates for the synthesis of other materials. The properties of these organogels, including their gelation temperature and mechanical strength, can be tuned by altering the molecular structure of the constituent acid and amine.

    Furthermore, the layered nature of these materials makes them suitable for applications in surface modification and lubrication. The long alkyl chains can create low-friction surfaces, while the polar head groups can provide strong adhesion to substrates. Research is also exploring their use as corrosion inhibitors and as templates for the formation of inorganic nanostructures.

    Development of Predictive Models for Self-Assembly and Properties

    To accelerate the design and discovery of new materials based on the this compound system, the development of accurate predictive models is essential. Computational methods, such as molecular dynamics (MD) simulations and quantum chemical calculations, are becoming increasingly important tools for understanding the self-assembly process and predicting material properties.

    MD simulations can provide detailed insights into the molecular-level interactions that drive the formation of the lamellar structures. These simulations allow researchers to study the influence of factors such as temperature, solvent, and molecular architecture on the resulting supramolecular organization. For example, simulations can be used to predict the lattice parameters of the crystalline structure and to understand the dynamics of the phase transitions.

    Q & A

    Q. How do glove material specifications impact protection against octadecan-1-amine exposure during prolonged experiments?

    • Methodology : Test glove permeation rates (per EN 374) using ASTM F739 standards. Compare nitrile vs. neoprene gloves under simulated use conditions. Prioritize gloves with ≥8-hour breakthrough times, as recommended in SDS guidelines .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.